2,4-diphenylpyrimido[2,1-b]quinazolin-6-one
Description
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a quinazoline ring The presence of phenyl groups at the 2 and 4 positions of the pyrimido[2,1-b]quinazolin-6-one core enhances its chemical stability and biological activity
Properties
IUPAC Name |
2,4-diphenylpyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c27-22-18-13-7-8-14-19(18)24-23-25-20(16-9-3-1-4-10-16)15-21(26(22)23)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSPCAXLKXOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4C(=O)N23)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-diphenylpyrimido[2,1-b]quinazolin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with benzaldehyde derivatives to form the intermediate Schiff base, followed by cyclization under acidic conditions to yield the desired quinazolinone structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional fused ring systems.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one can be compared with other similar compounds in the quinazolinone family:
Thiazolo-[2,3-b]quinazolin-6-one: This compound also exhibits anticancer activity but has a different mechanism of action, targeting different molecular pathways.
Quinazoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and therapeutic potential.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in their pharmacological properties and applications.
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